8-Hydroxy-ar-turmerone

Description

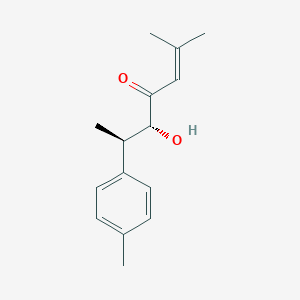

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYUWGLUFTZZAX-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Hydroxy-ar-turmerone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from the essential oil of Curcuma longa (turmeric), is a compound of increasing interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and a summary of its known and potential biological activities. While specific research on this compound is emerging, this document leverages established protocols for the closely related compound, ar-turmerone, to provide a robust framework for its study. The guide includes quantitative data on related compounds, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the exploration of this promising natural product.

Natural Sources

The primary and confirmed natural source of this compound is the rhizome of Curcuma longa , commonly known as turmeric.[2] While other species of the Curcuma genus, such as Curcuma phaeocaulis and Curcuma zedoaria, are rich sources of various turmerones and other bioactive compounds, this compound has been specifically reported in Curcuma longa. The essential oil of turmeric is particularly rich in sesquiterpenoids, including ar-turmerone, α-turmerone, and β-turmerone, from which this compound is derived.[3][4] The concentration of these compounds can vary depending on the geographical origin and cultivation conditions of the plant.

Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound has not been extensively published. However, based on established methods for the separation of ar-turmerone and other turmerones from Curcuma longa, a generalized yet effective protocol can be proposed. This involves an initial extraction followed by chromatographic purification.

Extraction of Turmeric Oleoresin

The initial step involves the extraction of the oleoresin, which contains the essential oils and other lipid-soluble components from the dried turmeric rhizomes.

Experimental Protocol: Maceration Extraction

-

Preparation of Plant Material: Obtain dried Curcuma longa rhizomes and grind them into a fine powder.

-

Maceration: Soak the turmeric powder in 96% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction: Allow the mixture to macerate for 72 hours at room temperature with occasional shaking.[5]

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude turmeric oleoresin.

-

Purification with n-hexane: Further purify the oleoresin by partitioning with n-hexane to remove more polar compounds.[5]

Chromatographic Purification of this compound

The purification of this compound from the oleoresin can be achieved using silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Column Chromatography and Preparative HPLC

-

Silica Gel Column Chromatography:

-

Adsorbent: Use silica gel 60 (0.2-0.5 mm) as the stationary phase.[5]

-

Sample Loading: Dissolve the turmeric oleoresin in a minimal amount of a non-polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A common starting mobile phase is n-hexane:ethyl acetate (9.8:0.2 v/v).[2]

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing turmerones. The Rf value for ar-turmerone is approximately 0.5 in this system.[2] Fractions containing the more polar this compound are expected to elute with higher concentrations of ethyl acetate.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. For ar-turmerone, a mobile phase of acetonitrile:water (70:30 v/v) has been reported.[6] Optimization will be required for the separation of this compound.

-

Detection: Monitor the elution at a wavelength of approximately 240 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain the purified compound.

-

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Quantitative Data

| Compound | Plant Source | Extraction Method | Yield (% w/w, dry basis) | Analytical Method | Reference |

| ar-turmerone | Curcuma longa | Hydrophobic Deep Eutectic Solvents | 3.83 ± 0.19 | HPLC | [7][8] |

| ar-turmerone | Curcuma longa | Supercritical CO₂ Extraction | Not specified | HPLC | [9] |

| ar-turmerone | Curcuma longa | Turmeric Oleoresin | 27.74% (purity) | GC-MS | [5] |

Biological Activities and Signaling Pathways

While the specific biological activities of this compound are still under investigation, the well-documented activities of its parent compound, ar-turmerone, provide a strong indication of its potential therapeutic effects. These include anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Ar-turmerone has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In amyloid β-stimulated microglia, ar-turmerone inhibits the production of pro-inflammatory mediators by blocking the NF-κB, JNK, and p38 MAPK signaling pathways.[10] It has also been found to inactivate the Hedgehog pathway in keratinocytes, suggesting a role in skin inflammation.[11]

Diagram: Putative Anti-inflammatory Signaling Pathway of this compound

Caption: Putative inhibition of NF-κB, JNK, and p38 MAPK pathways.

Neuroprotective and Neurogenic Activity

Ar-turmerone has demonstrated neuroprotective effects and has been shown to induce the proliferation of neural stem cells both in vitro and in vivo.[12] Recent studies suggest that the neuroprotective effects of ar-turmerone and its derivatives may be mediated through the activation of Nrf2, a key transcription factor in the cellular antioxidant response.[13][14]

Diagram: Potential Neuroprotective Signaling Pathway of this compound

Caption: Potential activation of the Nrf2 antioxidant pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A Comprehensive Review on the Therapeutic Potential of Curcuma longa Linn. in Relation to its Major Active Constituent Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction of curcuminoids and ar-turmerone from turmeric (Curcuma longa L.) using hydrophobic deep eutectic solvents (HDESs) and application as HDES-based microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction of curcuminoids and ar-turmerone from turmeric (Curcuma longa L.) using hydrophobic deep eutectic solvents (HDESs) and application as HDES-based microemulsions [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of aromatic turmerone on activity deprivation-induced apoptosis in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. sciencedaily.com [sciencedaily.com]

The Biosynthetic Pathway of 8-Hydroxy-ar-turmerone in Curcuma longa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 8-hydroxy-ar-turmerone, a significant bioactive sesquiterpenoid found in Curcuma longa (turmeric). While the complete enzymatic pathway has not been fully elucidated in the scientific literature, this document consolidates the current understanding and presents a putative pathway based on established principles of plant secondary metabolism. Furthermore, it offers detailed experimental protocols and quantitative data to facilitate further research and drug development efforts centered on this promising natural product.

Introduction

Curcuma longa is a rich source of a diverse array of bioactive compounds, among which the sesquiterpenoids, including ar-turmerone and its hydroxylated derivatives, have garnered significant interest for their potential therapeutic applications. This compound, a known constituent of turmeric, is believed to be a downstream product of ar-turmerone, a major component of the essential oil of the rhizome. The introduction of a hydroxyl group can significantly alter the pharmacological properties of a molecule, making the study of its biosynthesis crucial for understanding its bioactivity and for potential synthetic biology applications. This guide will delve into the proposed enzymatic steps leading to the formation of this compound, provide quantitative context for its precursors, and outline the experimental methodologies required to fully characterize this pathway.

Quantitative Data on Turmerone Content in Curcuma longa

The concentration of turmerones in Curcuma longa rhizomes can vary significantly depending on the cultivar, geographical location, and processing methods. The following table summarizes the quantitative data for ar-turmerone, α-turmerone, and β-turmerone from various studies. Data for this compound is not widely reported in quantitative terms.

| Compound | Concentration Range (% of Essential Oil) | Analytical Method | Reference |

| ar-Turmerone | 25 - 53.1 | GC-MS | [1] |

| α-Turmerone | 6.15 - 23.5 | GC-MS | [1] |

| β-Turmerone | 6.42 - 22.7 | GC-MS | [1] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a two-step enzymatic process starting from the common sesquiterpenoid precursor, farnesyl pyrophosphate (FPP).

Step 1: Synthesis of ar-Turmerone from Farnesyl Pyrophosphate (FPP)

This initial step is catalyzed by a yet-to-be-characterized sesquiterpene synthase (STS). This enzyme would facilitate the cyclization of the linear FPP molecule to form the characteristic bisabolane-type sesquiterpene skeleton of ar-turmerone.

Step 2: Hydroxylation of ar-Turmerone to this compound

The second and final step is a hydroxylation reaction. Based on analogous pathways in plant secondary metabolism, this transformation is putatively catalyzed by a cytochrome P450-dependent monooxygenase (CYP). This enzyme would introduce a hydroxyl group at the C-8 position of the ar-turmerone molecule. While transcriptome analyses of Curcuma longa have identified numerous CYP genes, the specific enzyme responsible for this reaction has not been functionally characterized.[2][3][4]

Experimental Protocols

Extraction and Quantification of Turmerones from Curcuma longa Rhizome

This protocol describes the extraction of essential oil from turmeric rhizomes and the subsequent quantification of turmerones using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

-

Fresh or dried Curcuma longa rhizomes

-

Deionized water

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Clevenger-type apparatus

-

Heating mantle

-

Rotary evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

Authentic standards of ar-turmerone, α-turmerone, and β-turmerone

2. Procedure:

-

Sample Preparation: Wash fresh rhizomes thoroughly and slice them into thin pieces. For dried rhizomes, grind them into a coarse powder.

-

Hydrodistillation: Place a known weight of the prepared rhizome material (e.g., 100 g) in a round-bottom flask with deionized water. Perform hydrodistillation using a Clevenger apparatus for 3-4 hours.

-

Extraction of Essential Oil: Collect the oil layer from the Clevenger apparatus. Extract the aqueous phase twice with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator at low temperature (e.g., 30-35°C) to obtain the pure essential oil.

-

GC-MS Analysis:

-

Prepare a dilute solution of the essential oil in a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Set the oven temperature program to achieve good separation of the sesquiterpenes (e.g., initial temperature of 60°C, ramp to 240°C).

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Identify the turmerone peaks by comparing their retention times and mass spectra with those of the authentic standards.

-

Quantify the compounds by creating a calibration curve with the authentic standards.

-

Identification and Characterization of a Putative ar-Turmerone 8-Hydroxylase (Cytochrome P450)

This protocol outlines a comprehensive workflow for the identification, cloning, and functional characterization of the putative cytochrome P450 enzyme responsible for the conversion of ar-turmerone to this compound.

1. Transcriptome Analysis and Candidate Gene Selection:

-

Perform deep RNA sequencing (RNA-Seq) of C. longa rhizomes at different developmental stages.

-

Assemble the transcriptome and annotate the putative functions of the transcripts.

-

Identify all transcripts encoding cytochrome P450 enzymes.

-

Select candidate CYPs based on their high expression levels in the rhizome, and co-expression with known sesquiterpenoid biosynthesis genes.

2. Gene Cloning:

-

Design gene-specific primers for the candidate CYP genes.

-

Amplify the full-length coding sequences from rhizome cDNA using PCR.

-

Clone the PCR products into a suitable vector for sequencing and subsequent expression.

3. Heterologous Expression:

-

Subclone the candidate CYP genes into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

Transform the expression constructs into a suitable Saccharomyces cerevisiae strain that also expresses a cytochrome P450 reductase (CPR) from C. longa or a model plant like Arabidopsis thaliana to ensure efficient electron transfer.

-

Grow the yeast cultures and induce protein expression with galactose.

4. Microsome Isolation and Enzyme Assays:

-

Harvest the yeast cells and prepare microsomal fractions, which will contain the heterologously expressed CYP enzyme.

-

Perform in vitro enzyme assays by incubating the microsomal fraction with ar-turmerone as the substrate in the presence of NADPH.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to detect the formation of this compound. A positive result confirms the enzymatic function of the candidate CYP as an ar-turmerone 8-hydroxylase.

Conclusion

The biosynthesis of this compound in Curcuma longa represents an important, yet not fully understood, area of research. This guide has presented a putative pathway and a comprehensive set of experimental protocols to facilitate the definitive characterization of the enzymes involved. The successful identification and characterization of the ar-turmerone 8-hydroxylase will not only provide fundamental insights into sesquiterpenoid metabolism in this important medicinal plant but also open avenues for the biotechnological production of this and other valuable hydroxylated turmerones for the pharmaceutical and nutraceutical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. jtrolis.ub.ac.id [jtrolis.ub.ac.id]

- 3. De Novo Transcriptome Assembly (NGS) of Curcuma longa L. Rhizome Reveals Novel Transcripts Related to Anticancer and Antimalarial Terpenoids | PLOS One [journals.plos.org]

- 4. De Novo transcriptome assembly (NGS) of Curcuma longa L. rhizome reveals novel transcripts related to anticancer and antimalarial terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Hydroxy-ar-turmerone: Discovery, Properties, and Biological Activities

Introduction

8-Hydroxy-ar-turmerone is a bioactive sesquiterpenoid compound derived from the essential oil of Curcuma longa, commonly known as turmeric.[1] This molecule has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological functions of this compound, with a focus on its mechanisms of action and potential therapeutic applications. For clarity, this guide will also address the closely related compound, ar-turmerone, as the literature often uses these terms interchangeably. While ar-turmerone is a major component of turmeric's essential oil, this compound is a hydroxylated derivative.

Discovery and History

The history of turmerones is intrinsically linked to the long-standing use of turmeric in traditional medicine. While curcumin was identified as a key bioactive component of turmeric in the early 19th century, the scientific exploration of the essential oil components, including turmerones, followed later. The specific discovery and initial isolation of this compound are not as well-documented as that of curcumin or even ar-turmerone. However, its presence in Curcuma longa has been confirmed through modern analytical techniques.[2] Much of the research on the biological activities of turmeric's essential oil has focused on ar-turmerone, with studies on this compound being more recent, often investigating it as a component of turmeric extracts or in silico.

Physicochemical Properties

This compound is a sesquiterpenoid with the chemical formula C15H20O2. Its structure features a hydroxyl group at the eighth position of the ar-turmerone backbone. This structural modification influences its polarity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C15H20O2 | PubChem[2][3] |

| Molecular Weight | 232.32 g/mol | PubChem[2][3] |

| IUPAC Name | (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | PubChem[2][3] |

| CAS Number | 949081-09-8 | Biosynth[1] |

| Appearance | Yellowish Oily Matter | BOC Sciences |

| Solubility | Soluble in Hexane, Petrol Ether, Ethanol; Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | BOC Sciences |

Experimental Protocols

Isolation of Turmerones from Curcuma longa

Objective: To isolate a turmerone-rich fraction from Curcuma longa rhizomes.

Materials:

-

Dried and powdered Curcuma longa rhizomes

-

Petroleum ether (60-80°C boiling point)

-

Methanol

-

Activated charcoal

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

Standard analytical equipment (Soxhlet apparatus, rotary evaporator, chromatography columns, etc.)

Procedure:

-

Soxhlet Extraction:

-

A known quantity of powdered turmeric rhizomes is placed in a thimble and extracted with petroleum ether using a Soxhlet apparatus for approximately 12 hours.

-

The resulting extract is concentrated using a rotary evaporator to yield turmeric oil.

-

-

Fractionation:

-

The turmeric oil is subjected to liquid-liquid extraction using petroleum ether and methanol to separate components based on polarity.

-

Repeated fractionation with methanol can be employed to enrich the turmerone content.

-

-

Purification:

-

The methanol fraction is treated with activated charcoal to remove impurities.

-

Further purification is achieved through column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by TLC to identify those containing turmerones.

-

-

Characterization:

-

The purified fractions can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and structure of this compound.

-

Chemical Synthesis

Biological Activities and Mechanisms of Action

This compound and the closely related ar-turmerone exhibit a range of biological activities, primarily centered around their anti-inflammatory, neuroprotective, and anticancer properties.

Anti-inflammatory Activity

Ar-turmerone has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. In amyloid-β-stimulated microglial cells, ar-turmerone significantly suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] This effect is mediated through the inhibition of the NF-κB, JNK, and p38 MAPK signaling pathways.[4] It achieves this by impairing the translocation and activation of NF-κB and inhibiting the phosphorylation and degradation of IκB-α, as well as the phosphorylation of JNK and p38 MAPK.[4]

Quantitative Data on Anti-inflammatory Effects of ar-Turmerone:

| Target | Effect | Cell Line | Concentration | Reference |

| TNF-α, IL-1β, IL-6, MCP-1 Production | Reduction | Aβ-stimulated BV2 microglia | Not specified | --INVALID-LINK--[4] |

| iNOS and COX-2 Expression | Suppression | Aβ-stimulated BV2 microglia | Not specified | --INVALID-LINK--[4] |

| ROS Production | Marked Inhibition | Aβ-stimulated BV2 microglia | Not specified | --INVALID-LINK--[4] |

| IL-1β, IL-6, IL-8 Production | Reduction | TNF-α-mediated HaCaT cells | Dose-dependent | --INVALID-LINK--[5] |

| COX-2 | Inhibition (IC50 = 5.2 µg/mL) | Not specified | 5.2 µg/mL | --INVALID-LINK--[6] |

| iNOS | Inhibition (IC50 = 3.2 µg/mL) | Not specified | 3.2 µg/mL | --INVALID-LINK--[6] |

Neuroprotective and Neurogenic Activity

Ar-turmerone has demonstrated promising effects on neural stem cells (NSCs) and neurogenesis. It has been shown to increase the proliferation of NSCs both in vitro and in vivo.[7][8] This proliferative effect is concentration-dependent, with optimal effects observed at concentrations that do not negatively impact cell survival.[8] Furthermore, ar-turmerone promotes the differentiation of NSCs into neurons.[7][9] In animal models, intracerebroventricular injection of ar-turmerone led to an increase in neuroblasts in the subventricular zone.[9]

Quantitative Data on Neurogenic Effects of ar-Turmerone:

| Effect | Model System | Concentration | Outcome | Reference |

| NSC Proliferation | Fetal rat NSCs (in vitro) | 1.56 - 6.25 µg/mL | Significant increase in NSC number | --INVALID-LINK--[7] |

| NSC Survival | Fetal rat NSCs (in vitro) | 12.5 and 25 µg/mL | Significant decrease in viable NSCs | --INVALID-LINK-- |

| Neuronal Differentiation | Fetal rat NSCs (in vitro) | 6.25 µg/mL | Increased number of young neurons | --INVALID-LINK--[7] |

| Neuroblast Number | Adult rats (in vivo) | 3 mg (i.c.v. injection) | Significant increase in DCX-positive neuroblasts | --INVALID-LINK--[9] |

Anticancer Activity

The anticancer potential of turmerones, including ar-turmerone, has been investigated in various cancer cell lines. Ar-turmerone has been reported to suppress the growth of cancer cells in a dose-dependent manner.[3]

Quantitative Data on Anticancer Effects of ar-Turmerone:

| Cell Line | Cancer Type | IC50 Value | Reference |

| 4T1 | Breast Cancer | 135 µg/mL (48h) | --INVALID-LINK-- |

| MCF-7 | Breast Cancer | 400 µg/mL (72h) | --INVALID-LINK-- |

| T47D | Breast Cancer | 170 µg/mL (72h) | --INVALID-LINK-- |

Signaling Pathways and Molecular Interactions

The biological effects of this compound and ar-turmerone are mediated through their interaction with and modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ar-turmerone inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

JNK and p38 MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated protein kinase cascades involved in inflammation and apoptosis. Ar-turmerone has been shown to inhibit the phosphorylation of both JNK and p38 MAPK in response to inflammatory stimuli, further contributing to its anti-inflammatory effects.[4]

Conclusion

This compound, along with its parent compound ar-turmerone, represents a promising class of bioactive molecules from Curcuma longa. Their ability to modulate key signaling pathways involved in inflammation, neurogenesis, and cancer cell proliferation underscores their potential for therapeutic development. While much of the existing research has focused on ar-turmerone, the distinct properties and potential of this compound warrant further investigation. Future research should focus on elucidating the specific historical discovery of this compound, developing efficient synthetic protocols, and conducting more extensive quantitative biological assays to fully characterize its therapeutic potential. The development of this natural product into a clinical candidate will require a deeper understanding of its direct molecular targets and a comprehensive evaluation of its efficacy and safety in preclinical and clinical studies.

References

- 1. This compound | 949081-09-8 | ZMB08109 [biosynth.com]

- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ar-Turmerone -- Stimulates regeneration of brain cells -- Articles & patents [rexresearch.com]

8-Hydroxy-ar-turmerone: A Technical Overview of a Bioactive Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from Curcuma longa (turmeric), is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, and while experimental data for this specific molecule is limited, we delve into the extensive research on its parent compound, ar-turmerone, as a predictive model for its potential biological activities. This guide includes a detailed analysis of its potential role in cancer therapy, particularly in prostate cancer, based on recent in silico studies. Furthermore, it outlines key signaling pathways, presents available quantitative data in structured tables, and offers detailed experimental protocols based on studies of the closely related ar-turmerone.

Compound Identification

| Identifier | Value | Reference |

| Compound Name | This compound | [1][2] |

| CAS Number | 949081-09-8 | [2][3] |

| Molecular Formula | C₁₅H₂₀O₂ | [2][3] |

| Molecular Weight | 232.32 g/mol | [2][3] |

| IUPAC Name | (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | [3] |

Physicochemical Properties

| Property | Value | Computational Method | Reference |

| XLogP3 | 3.4 | XLogP3 3.0 | [3] |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 | [3] |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 | [3] |

| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 | [3] |

| Exact Mass | 232.146329876 g/mol | PubChem 2.1 | [3] |

| Monoisotopic Mass | 232.146329876 g/mol | PubChem 2.1 | [3] |

| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.6.11 | [3] |

| Heavy Atom Count | 17 | PubChem | [3] |

Biological Activity and Signaling Pathways

While experimental research specifically on this compound is not yet widely available, computational studies have begun to elucidate its potential therapeutic applications. Furthermore, the extensive body of research on its parent compound, ar-turmerone, provides a strong foundation for predicting its biological activities.

Anticancer Activity of this compound (In Silico)

A significant in silico study has identified this compound as a potential inhibitor of p90 ribosomal s6 kinase (RSK), a protein overexpressed in prostate cancer cells.[1] This suggests a promising role for this compound in the development of novel prostate cancer therapies.

Signaling Pathway: RSK Inhibition in Prostate Cancer

The following diagram illustrates the proposed mechanism of action for this compound in prostate cancer, based on computational modeling.

Biological Activities of ar-Turmerone (Experimental)

Extensive experimental research on ar-turmerone has demonstrated its anti-inflammatory, neuroprotective, and anticancer properties. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Effects

Ar-turmerone has been shown to suppress inflammatory responses in various cell types.[4] A key mechanism is the inhibition of the NF-κB, JNK, and p38 MAPK signaling pathways, which are central regulators of inflammation.[4]

Signaling Pathway: Anti-inflammatory Action of ar-Turmerone

Anticancer Effects in Glioma

Ar-turmerone has been demonstrated to inhibit the proliferation and mobility of glioma cells by downregulating Cathepsin B (CTSB).[5]

Experimental Workflow: Investigating ar-Turmerone in Glioma Cells

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of ar-turmerone.

Table 1: In Silico Docking Scores of this compound and Related Compounds against RSK

| Compound | Induced Fit Score | Reference |

| This compound | -6.977 | [1] |

| 3-O-caffeoylquinic acid | -8.511 | [1] |

| Bisdemethoxycurcumin | -8.671 | [1] |

| Curcumin II | -9.548 | [1] |

| Demethoxycurcumin | -8.287 | [1] |

Table 2: Cytotoxicity of ar-Turmerone against Various Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) | Reference |

| K562 (Human immortalised myelogenous leukemia) | 20-50 | [6][7] |

| L1210 (Mouse lymphocytic leukemia) | 20-50 | [6][7] |

| U937 (Human histiocytic lymphoma) | 20-50 | [6][7] |

| RBL-2H3 (Rat basophilic leukemia) | 20-50 | [6][7] |

Experimental Protocols

The following are detailed experimental protocols for assays commonly used to evaluate the biological activity of ar-turmerone, which can be adapted for studies on this compound.

Cell Culture

-

Cell Lines: U251, U87, and LN229 human glioma cell lines.[5]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8)

-

Seeding: Plate glioma cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, treat the cells with varying concentrations of ar-turmerone (e.g., 0, 50, 100, and 200 µM) for 24, 48, and 72 hours.[5]

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cathepsin B, p27, CDK2, Cyclin D1, and GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Tumor Cell Implantation: Subcutaneously inject U251 glioma cells (5 x 10⁶ cells in 100 µL PBS) into the right flank of each mouse.[5]

-

Treatment: When tumors reach a volume of approximately 100 mm³, randomly divide the mice into control and treatment groups. Administer ar-turmerone (e.g., by intraperitoneal injection) at a specified dosage and schedule.

-

Tumor Measurement: Measure tumor volume every few days using a caliper, calculated using the formula: Volume = (length × width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki-67 and PCNA).

Conclusion

This compound is an intriguing natural product with computationally predicted anticancer activity, specifically as an inhibitor of RSK in prostate cancer. While experimental validation is pending, the extensive research on its parent compound, ar-turmerone, reveals a molecule with potent anti-inflammatory, neuroprotective, and anticancer properties, mediated through well-defined signaling pathways. The experimental protocols detailed in this guide provide a solid framework for future in vitro and in vivo investigations into the therapeutic potential of this compound. Further research is warranted to confirm its predicted activities and to explore its full pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 949081-09-8 | ZMB08109 [biosynth.com]

- 3. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 8-Hydroxy-ar-Turmerone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 8-hydroxy-ar-turmerone and related derivatives of aromatic turmerone (ar-turmerone), a significant bioactive sesquiterpenoid found in the essential oil of Curcuma longa (turmeric). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Introduction

Aromatic turmerone and its derivatives have garnered considerable scientific interest due to their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities. The this compound congener, a naturally occurring metabolite, is recognized as a bioactive compound.[1][2] The core chemical structure of these compounds offers a promising scaffold for the development of novel therapeutic agents. This guide focuses on the quantitative biological data and the underlying molecular mechanisms of action for these compounds.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of ar-turmerone and its derivatives. While specific data for a wide range of this compound derivatives is limited in the current literature, the provided data for closely related analogs offers valuable insights into their potential efficacy.

| Compound | Biological Activity | Assay System | IC50/EC50 | Reference(s) |

| ar-Turmerone | Anticancer | K562 (human chronic myelogenous leukemia) cells | 20-50 µg/mL | [3] |

| Anticancer | L1210 (mouse lymphocytic leukemia) cells | 20-50 µg/mL | [3] | |

| Anticancer | U937 (human histiocytic lymphoma) cells | 20-50 µg/mL | [3] | |

| Anticancer | RBL-2H3 (rat basophilic leukemia) cells | 20-50 µg/mL | [3] | |

| Anticancer | U87, U251, LN229 (human glioma) cells | Significant inhibition at 50, 100, 200 µM | [4] | |

| Antiplatelet Aggregation | Collagen-induced | 14.4 µM | [5] | |

| Antiplatelet Aggregation | Arachidonic acid-induced | 43.6 µM | [5] | |

| α-Turmerone | Anticancer | HepG2 (human liver cancer) cells | 11.0-41.81 µg/mL | [6] |

| Anticancer | MCF-7 (human breast cancer) cells | 11.0-41.81 µg/mL | [6] | |

| Anticancer | MDA-MB-231 (human breast cancer) cells | 11.0-41.81 µg/mL | [6] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of ar-turmerone and its derivatives are mediated through the modulation of several key intracellular signaling pathways.

Neuroprotection via Nrf2 Activation

Studies have shown that ar-turmerone derivatives can exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby protecting neurons from oxidative stress-induced damage.

Anti-inflammatory Effects via NF-κB, JNK, and p38 MAPK Inhibition

Ar-turmerone has been demonstrated to suppress neuroinflammatory responses by inhibiting the activation of NF-κB, JNK, and p38 MAPK signaling pathways in microglia.[8] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Anti-proliferative Effects via Hedgehog Pathway Inactivation

In certain cell types, such as keratinocytes, ar-turmerone can exert anti-proliferative and pro-apoptotic effects by inactivating the Hedgehog signaling pathway.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. Below are representative protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of test compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, HepG2) in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

In Vitro Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in Neuronal Cells

This protocol assesses the ability of test compounds to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate for 5-7 days.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivatives for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ for 4-6 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 4.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the H₂O₂-treated control.

Conclusion

The available scientific evidence strongly suggests that ar-turmerone and its derivatives, including this compound, are promising candidates for further investigation as therapeutic agents. Their multifaceted biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are rooted in their ability to modulate key cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals to design and execute further studies aimed at elucidating the full therapeutic potential of this class of compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical and clinical development.

References

- 1. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Mechanisms of Action of 8-Hydroxy-ar-turmerone and its Parent Compound, ar-Turmerone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Hydroxy-ar-turmerone, a biologically active sesquiterpenoid derived from plants such as Curcuma longa (turmeric) and Kelussia odoratissima, along with its more extensively studied parent compound ar-turmerone, has emerged as a promising candidate for therapeutic development.[1][2] Preliminary preclinical studies, primarily conducted on ar-turmerone, have elucidated its involvement in several key cellular signaling pathways. These compounds exhibit significant anti-inflammatory, anticancer, and neuroprotective activities. The mechanisms underpinning these effects include the modulation of critical inflammatory cascades such as NF-κB and MAPK, induction of apoptosis in various cancer cell lines via both intrinsic and extrinsic pathways, and the promotion of neuroprotection through the activation of the Nrf2 antioxidant response. This document provides a comprehensive overview of the current understanding of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual signaling pathways to guide further research and development.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of ar-turmerone have been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations reported in preliminary studies.

Table 1: Cytotoxicity of ar-Turmerone on Various Cancer Cell Lines

| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

| K562 | Chronic Myelogenous Leukemia | 20 - 50 | [3][4] |

| L1210 | Lymphocytic Leukemia | 20 - 50 | [3][4] |

| U937 | Histiocytic Lymphoma | 20 - 50 | [3][4] |

| RBL-2H3 | Rat Basophilic Leukemia | 20 - 50 | [3][4] |

| Various | General Cancer Cell Lines | 11.0 - 41.81 | [5] |

Table 2: Effective Concentrations of ar-Turmerone in Glioma Cells

| Cell Line | Cell Type | Effective Concentration (µM) | Observed Effect | Reference |

| U251, U87, LN229 | Human Glioma | 50, 100, 200 | Significant growth inhibition | [6] |

Core Mechanisms of Action

Anti-Inflammatory Pathway

Ar-turmerone demonstrates potent anti-inflammatory effects, particularly in the context of neuroinflammation, by targeting key signaling pathways in microglial cells.[7][8] When stimulated by agents like Amyloid-β (Aβ), microglia initiate an inflammatory response. Ar-turmerone intervenes by inhibiting the phosphorylation and degradation of IκB-α, which prevents the translocation and activation of the transcription factor NF-κB.[7] Concurrently, it blocks the phosphorylation of JNK and p38 MAPK.[7][9][10] This multi-pronged inhibition leads to a significant downstream reduction in the expression of inflammatory enzymes like iNOS and COX-2, and a decrease in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1.[7][9][10]

Anticancer and Apoptotic Mechanisms

Ar-turmerone induces apoptosis in a range of cancer cells through multiple interconnected pathways.[4][5] One proposed mechanism involves the inhibition of the pro-survival PI3K/Akt signaling pathway, which is often overactive in cancer.[11] Inhibition of Akt can relieve its suppression of pro-apoptotic proteins. In glioma cells, ar-turmerone has been shown to downregulate Cathepsin B, a lysosomal protease.[6] This leads to the accumulation of its substrate, the cell cycle inhibitor p27, resulting in G1/S phase cell cycle arrest and reduced proliferation.[6]

Furthermore, ar-turmerone can induce the generation of intracellular Reactive Oxygen Species (ROS).[5] Elevated ROS can activate stress-related kinases like ERK and JNK, and promote the expression of pro-apoptotic proteins such as Bax, Fas, and Death Receptor 4 (DR4).[5] This culminates in the activation of the executioner caspases, Caspase-8 and Caspase-3, leading to characteristic apoptotic events like DNA fragmentation.[5][10]

Neuroprotective Mechanism

Separate from its anti-inflammatory action on microglia, ar-turmerone and its derivatives exert a direct neuroprotective effect on neurons.[12][13][14] This is particularly relevant for neurodegenerative conditions like Parkinson's disease, which are characterized by oxidative stress and the loss of dopaminergic neurons.[12] The primary mechanism identified is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[10][13][14] Upon activation by ar-turmerone derivatives, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This initiates the transcription of a suite of antioxidant and cytoprotective proteins, enhancing the cell's ability to combat oxidative stress and promoting neuronal survival.[12][14] This pathway highlights a mechanism for protecting neurons from degeneration that is independent of microglia modulation.[14]

Key Experimental Protocols

The following are generalized protocols for key assays cited in the preliminary studies of ar-turmerone. Researchers should adapt these based on specific cell lines and experimental conditions.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cells (e.g., K562, U937) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of ar-turmerone in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of ar-turmerone (e.g., 0-100 µg/mL). Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

DNA Fragmentation (Apoptosis) Assay

This method qualitatively detects the hallmark ladder pattern of DNA fragmentation that occurs during late-stage apoptosis.

-

Treatment and Cell Collection: Treat cells in a 6-well plate with varying concentrations of ar-turmerone for a set time (e.g., 24 hours). Collect both adherent and floating cells by trypsinization and centrifugation.

-

DNA Extraction: Lyse the collected cells using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).

-

Protein Removal: Precipitate proteins by adding a high-concentration salt solution (e.g., saturated NaCl) and centrifuge to pellet the proteins.

-

RNA Removal: Treat the supernatant with RNase A for 30-60 minutes at 37°C to digest RNA.

-

DNA Precipitation: Precipitate the genomic DNA from the supernatant by adding cold absolute ethanol and incubate at -20°C.

-

Washing and Resuspension: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

Agarose Gel Electrophoresis: Load equal amounts of extracted DNA onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel at approximately 80-100 V until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA under UV light. Apoptotic samples will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 bp, while DNA from healthy cells will appear as a single high-molecular-weight band.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins, indicating the activation or inhibition of signaling pathways.

-

Cell Lysis: Treat cells as required and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-JNK, anti-phospho-p38) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Reprobing: To normalize data, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) protein and/or a loading control like β-actin or GAPDH.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 12. sciencedaily.com [sciencedaily.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. news-medical.net [news-medical.net]

In Silico Prediction of 8-Hydroxy-ar-turmerone Targets: A Technical Guide

Introduction

8-Hydroxy-ar-turmerone, a derivative of ar-turmerone found in Curcuma longa (turmeric), represents a compelling natural product for therapeutic investigation.[1][2] The parent compound, ar-turmerone, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] These activities are often attributed to its interaction with various cellular signaling pathways, such as NF-κB, JNK, p38 MAPK, and PI3K/Akt.[3][5] This technical guide provides a comprehensive framework for the in silico prediction of the biological targets of this compound, leveraging established computational methodologies to elucidate its potential mechanisms of action and guide future experimental validation.

Experimental Workflow for In Silico Target Prediction

The prediction of protein targets for a novel compound like this compound involves a multi-step computational workflow. This process begins with the preparation of the ligand and culminates in the identification and analysis of potential protein targets and their associated pathways.

Detailed Methodologies

1. Ligand Preparation

-

Structure Acquisition: The 2D structure of this compound is obtained from a chemical database such as PubChem (CID 102079805).[2]

-

3D Conversion and Energy Minimization: The 2D structure is converted to a 3D conformation using software like Open Babel or Marvin Sketch. Subsequent energy minimization is performed using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand. This step is crucial for accurate docking and pharmacophore modeling.

2. Target Prediction

Two primary strategies are employed to generate a list of potential protein targets:

-

Ligand-Based Prediction: This approach leverages the principle that structurally similar molecules often share biological targets.

-

Method: The 3D structure of this compound is used as a query in platforms like SwissTargetPrediction or SuperPred. These servers compare the query molecule to a database of known ligands and predict targets based on chemical similarity.

-

-

Structure-Based (Reverse Docking) Prediction: This method involves docking the ligand against a large library of protein structures to identify potential binding partners.

-

Method: A platform like CB-Dock or a custom-built library of protein structures can be used. The ligand is systematically docked into the binding sites of numerous proteins, and the resulting binding energies are used to rank potential targets.

-

3. Molecular Docking

Once a list of potential targets is generated, molecular docking is performed to predict the binding mode and affinity of this compound to each protein.

-

Protocol:

-

Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Binding Site Definition: The binding site can be defined based on the location of a co-crystallized ligand in the PDB structure or predicted using cavity detection algorithms.

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking. The program samples different conformations and orientations of the ligand within the binding site and calculates the binding affinity (in kcal/mol) for the most favorable poses.

-

Predicted Targets and Associated Signaling Pathways

Based on the known bioactivities of ar-turmerone, several key signaling pathways are implicated as potential targets for this compound. In silico methods can help to identify specific protein targets within these pathways.

Table 1: Potential Protein Targets of this compound and their Functions

| Predicted Target | Pathway | Function in Pathway | Potential Therapeutic Relevance |

| COX-2 | Inflammation | Prostaglandin synthesis | Anti-inflammatory |

| NF-κB (p50/p65) | Inflammation, Cancer | Transcription factor for pro-inflammatory cytokines and survival genes | Anti-inflammatory, Anticancer |

| JNK | Inflammation, Apoptosis | Stress-activated protein kinase | Anticancer, Neuroprotection |

| p38 MAPK | Inflammation, Apoptosis | Stress-activated protein kinase | Anti-inflammatory, Neuroprotection |

| PI3K/Akt | Cancer, Cell Survival | Pro-survival signaling | Anticancer |

| Acetylcholinesterase | Neurodegeneration | Breaks down acetylcholine | Alzheimer's Disease |

| PPAR-δ | Metabolism | Nuclear receptor involved in lipid metabolism | Antidiabetic |

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Ar-turmerone has been shown to inhibit this pathway.[3] Molecular docking can be used to investigate if this compound directly interacts with key proteins in this cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are involved in cellular responses to stress and inflammation. Ar-turmerone has been observed to modulate these pathways.[3]

Quantitative Data Summary

The following table presents hypothetical molecular docking scores for this compound against key protein targets. These values are for illustrative purposes and would need to be generated through actual docking simulations.

Table 2: Illustrative Molecular Docking Scores

| Target Protein (PDB ID) | Reference Ligand | Reference Score (kcal/mol) | This compound Score (kcal/mol) |

| COX-2 (5IKR) | Celecoxib | -10.5 | -8.9 |

| NF-κB p50/p65 (1VKX) | - | - | -7.5 |

| JNK1 (3PZE) | JNK-IN-8 | -11.2 | -8.1 |

| p38α (3HEC) | Doramapimod | -9.8 | -7.8 |

| Akt1 (3O96) | GSK690693 | -9.1 | -7.2 |

| AChE (4PQE) | Donepezil | -11.7 | -8.5 |

In silico target prediction offers a powerful, resource-efficient approach to generating hypotheses about the mechanism of action of natural products like this compound. By combining ligand-based and structure-based computational methods, researchers can identify a prioritized list of potential protein targets. The known bioactivities of the parent compound, ar-turmerone, provide a strong foundation for these predictions, suggesting that this compound likely modulates key proteins in inflammatory, cancer, and neurodegenerative pathways. The computational findings presented in this guide should be used to direct focused in vitro and in vivo studies to validate these predicted targets and further elucidate the therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. mdpi.com [mdpi.com]

solubility and stability of 8-Hydroxy-ar-turmerone in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 8-Hydroxy-ar-turmerone, a sesquiterpenoid found in the essential oil of Curcuma longa. Due to the limited direct experimental data for this specific compound, this guide also incorporates data from the closely related compounds, ar-turmerone and curcumin, to provide a predictive framework for its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of formulations and therapeutic applications of this promising natural product.

Introduction

This compound is a hydroxylated derivative of ar-turmerone, a major bioactive component of turmeric oil. Ar-turmerone has garnered significant scientific interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory activities.[1] The introduction of a hydroxyl group in this compound is expected to modulate its physicochemical properties, including solubility and stability, which are critical parameters for its formulation into effective and stable pharmaceutical products. Understanding these properties is paramount for advancing the research and development of this compound as a potential therapeutic agent.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties provide a baseline for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₂ | PubChem[1] |

| Molecular Weight | 232.32 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note: The XLogP3 value of 3.4 suggests that this compound is a relatively lipophilic compound, which indicates a preference for non-polar or organic solvents over aqueous media.

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on its chemical structure and available information for related compounds, a qualitative and predictive solubility profile can be established.

Qualitative and Estimated Solubility

One supplier provides a sample solution of this compound at a concentration of 10mM, which suggests good solubility in the undisclosed solvent, likely Dimethyl Sulfoxide (DMSO). The table below summarizes the available qualitative and estimated solubility data for this compound and its parent compound, ar-turmerone. For comparative purposes, quantitative data for the well-studied curcumin is also included.

| Solvent | This compound | ar-Turmerone | Curcumin |

| Water | Predicted to be poorly soluble | 4.85 mg/L @ 25 °C (estimated) | ~11 ng/mL at pH 5.0 |

| Ethanol | Data not available | Soluble | Sparingly soluble |

| Methanol | Data not available | Slightly soluble | Moderately soluble |

| DMSO | Soluble (at least 10mM) | Slightly soluble | Highly soluble |

| Acetonitrile | Data not available | Data not available | Soluble |

| Acetone | Data not available | Data not available | Highly soluble |

| Hexane | Data not available | Soluble | Data not available |

| Chloroform | Data not available | Slightly soluble | Data not available |

| Ethyl Acetate | Data not available | Slightly soluble | Data not available |

| Toluene | Data not available | Turmeric oleoresin containing ar-turmerone is highly soluble (12.6 g/100 ml) | Data not available |

Data for ar-turmerone and curcumin are included for comparative and predictive purposes.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data for this compound, the shake-flask method is recommended. This method involves equilibrating an excess amount of the compound in the solvent of interest and then quantifying the concentration of the dissolved compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

-

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Known Instability of Related Compounds

A study on ar-turmerone has shown that it is susceptible to degradation under oxidative, photolytic, and thermal stress conditions.[2] Curcumin, another related compound, is known to be unstable in neutral and alkaline aqueous solutions and degrades upon exposure to light.

Recommended Storage Conditions

Based on the known instability of related compounds, it is recommended to store this compound under the following conditions to minimize degradation:

-

Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.

-

Light: Protect from light by storing in amber vials or in the dark.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Stock solutions, particularly in solvents like DMSO, should be stored at -20°C or -80°C and ideally in single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol is based on established methods for related compounds and ICH guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Methanol or Acetonitrile (for stock solution)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 60°C) for a defined period. Also, expose the stock solution to the same thermal stress.

-

Photolytic Degradation: Expose the stock solution in a transparent container to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products. A PDA detector can help in assessing peak purity, and an MS detector can aid in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Determine the degradation kinetics (e.g., first-order, zero-order).

-

Characterize the major degradation products.

-

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While direct and comprehensive data on the solubility and stability of this compound is currently limited, this technical guide provides a foundational understanding based on its chemical properties and data from related compounds. The lipophilic nature of the molecule suggests better solubility in organic solvents than in aqueous media. Furthermore, the known instabilities of ar-turmerone and curcumin highlight the importance of careful handling and storage to prevent degradation. The detailed experimental protocols provided herein offer a clear path for researchers to generate the specific and quantitative data necessary for the successful formulation and development of this compound as a potential therapeutic agent. Further research is crucial to fully characterize the physicochemical properties of this promising natural compound.

References

An In-depth Technical Guide to 8-Hydroxy-ar-turmerone and its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction